L-Aminoxy-3-phenylpropionic acid hydrobromide
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Overview
Description
Preparation Methods
The synthesis of L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide involves specific reaction conditions and routes. One common method includes the use of optically active amino acids as intermediates. The industrial production of this compound can be scaled from kilograms to metric tons, adhering to cGMP (current Good Manufacturing Practice) standards. The synthesis process typically involves a cleanroom environment with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of optically active amino acids. In biology, this compound is utilized in proteomics research to study protein structures and functions Additionally, it is used in various industrial processes that require high-purity biochemical compounds .
Mechanism of Action
The mechanism of action of L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide can be compared with other similar compounds, such as L-Phenylalanine and its derivatives . While L-Phenylalanine is a naturally occurring amino acid, L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide is a synthetic compound with unique properties that make it suitable for specific research applications . The presence of the aminoxy group in L-α-Aminoxy-β-phenylpropionic Acid Hydrobromide distinguishes it from other similar compounds and contributes to its unique reactivity and functionality .
Properties
Molecular Formula |
C9H12BrNO3 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-aminooxy-3-phenylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |
InChI Key |
YENJJZAVLSPBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Br |
Origin of Product |
United States |
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